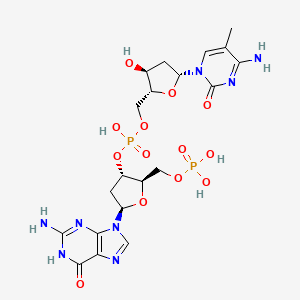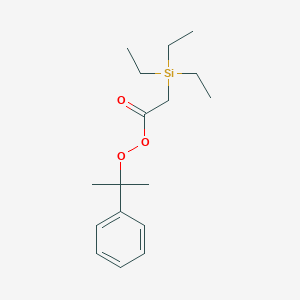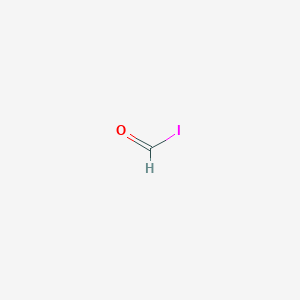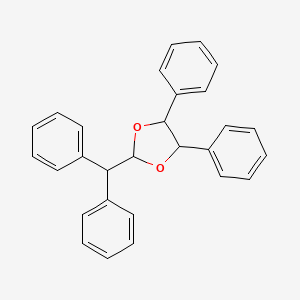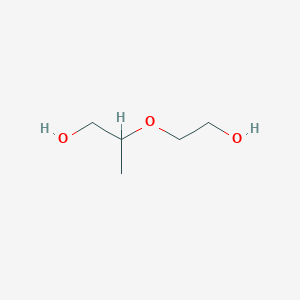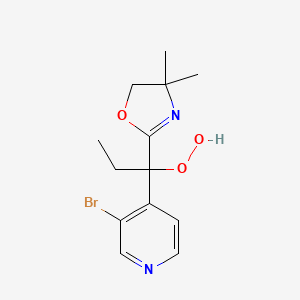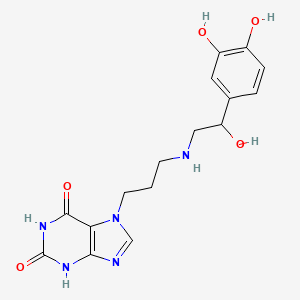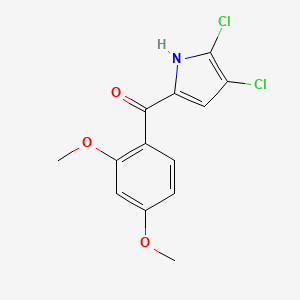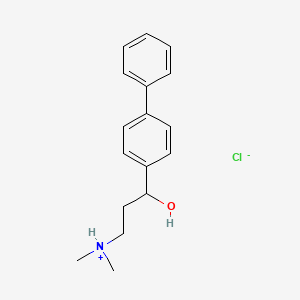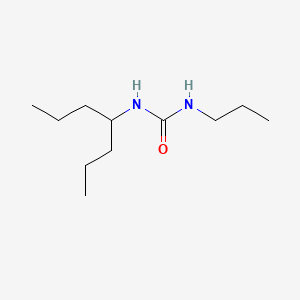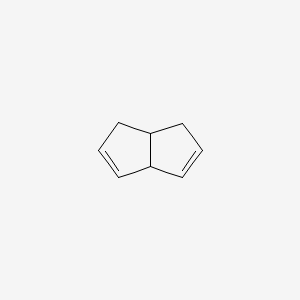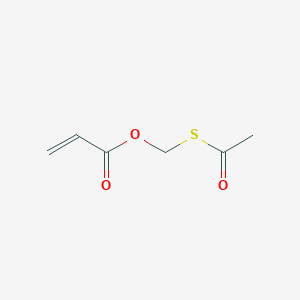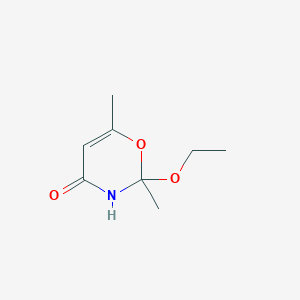
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazinone ring fused with ethoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method has been studied extensively and can be performed under conventional heating or microwave conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired oxazinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxone in nitromethane at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted oxazinones and dihydro derivatives, which can be further utilized in different applications.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition can help in reducing tissue damage and inflammation associated with various diseases.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall reactivity.
Quinazolin-4-ones: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is unique due to its specific combination of ethoxy and dimethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.
Properties
CAS No. |
38360-29-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-ethoxy-2,6-dimethyl-3H-1,3-oxazin-4-one |
InChI |
InChI=1S/C8H13NO3/c1-4-11-8(3)9-7(10)5-6(2)12-8/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
FBKVRPMIHXCYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(NC(=O)C=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



